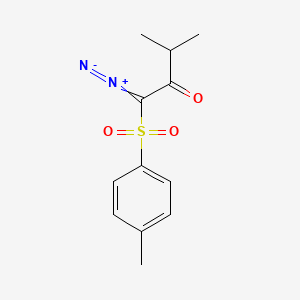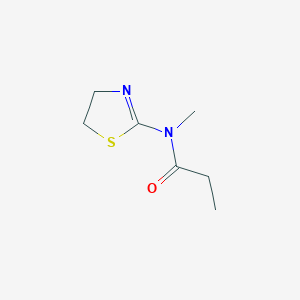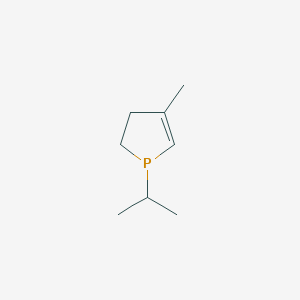
1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The compound 1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)- is characterized by the presence of two methyl groups at the 5 and 6 positions and a pentafluoroethyl group at the 2 position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents such as copper chloride and TMEDA in DMSO at elevated temperatures . The specific conditions and reagents used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or sublimation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as pentafluoroethyl makes the compound susceptible to nucleophilic attacks.
Electrophilic Substitution: The aromatic nature of the benzimidazole ring allows for electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in the reactions of 1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)- include halogens, acids, bases, and various oxidizing and reducing agents. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .
Major Products Formed
The major products formed from the reactions of 1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)- depend on the type of reaction and the reagents used. For example, nucleophilic substitution may result in the formation of substituted benzimidazoles, while oxidation reactions may yield benzimidazole oxides .
Scientific Research Applications
1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antiviral, anticancer, and antifungal activities.
Biological Research: It serves as a ligand in coordination chemistry and is used in the study of enzyme interactions and molecular recognition processes.
Material Science: The unique structural properties of the compound make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the pentafluoroethyl group enhances its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A simpler derivative without the pentafluoroethyl group, known for its role in vitamin B12 synthesis.
1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine: Another derivative with a different substituent at the 2 position, used in various chemical and biological studies.
Uniqueness
1H-Benzimidazole, 5,6-dimethyl-2-(pentafluoroethyl)- is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to other benzimidazole derivatives .
Properties
CAS No. |
500799-98-4 |
|---|---|
Molecular Formula |
C11H9F5N2 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
5,6-dimethyl-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9F5N2/c1-5-3-7-8(4-6(5)2)18-9(17-7)10(12,13)11(14,15)16/h3-4H,1-2H3,(H,17,18) |
InChI Key |
OCFDIHGSVAXOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)



![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)

![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)

